molecular formula C9H7BrN2O3 B12360571 Methyl 7-bromo-2-oxo-3,7-dihydrobenzimidazole-5-carboxylate

Methyl 7-bromo-2-oxo-3,7-dihydrobenzimidazole-5-carboxylate

Cat. No.: B12360571
M. Wt: 271.07 g/mol
InChI Key: ZWYLJVGYGRYQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate is a chemical compound with significant applications in various fields of scientific research This compound is part of the benzodiazole family, known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate typically involves the bromination of a precursor benzodiazole compound. One common method includes the reaction of 2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 7-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-benzodiazole derivative, while oxidation may produce a carboxylic acid derivative.

Scientific Research Applications

Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a precursor for compounds with therapeutic potential.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate
  • Methyl 7-fluoro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate
  • Methyl 7-iodo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate

Uniqueness

Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications where other halogens might not be as effective.

This detailed article provides a comprehensive overview of Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H7BrN2O3

Molecular Weight

271.07 g/mol

IUPAC Name

methyl 7-bromo-2-oxo-3,7-dihydrobenzimidazole-5-carboxylate

InChI

InChI=1S/C9H7BrN2O3/c1-15-8(13)4-2-5(10)7-6(3-4)11-9(14)12-7/h2-3,5H,1H3,(H,11,14)

InChI Key

ZWYLJVGYGRYQJH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(C2=NC(=O)NC2=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.